(3,4-Dimethoxypyridin-2-yl)methanol CAS number and properties
(3,4-Dimethoxypyridin-2-yl)methanol CAS number and properties
An In-depth Technical Guide to (3,4-Dimethoxypyridin-2-yl)methanol
This technical guide provides a comprehensive overview of (3,4-Dimethoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Compound Identification
(3,4-Dimethoxypyridin-2-yl)methanol is a substituted pyridinemethanol derivative. Its primary significance lies in its role as a precursor in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors.
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IUPAC Name : (3,4-dimethoxypyridin-2-yl)methanol[]
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Synonyms : 3,4-Dimethoxy-2-pyridinemethanol, 2-Hydroxymethyl-3,4-dimethoxypyridine, 3,4-Dimethoxy-2-(hydroxymethyl)pyridine[1]
Physicochemical Properties
The physical and chemical properties of (3,4-Dimethoxypyridin-2-yl)methanol are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₃ | [1][3][4] |
| Molecular Weight | 169.18 g/mol | [1][][3][4] |
| Appearance | Solid, Pale Tan | [4][5] |
| Melting Point | 92-95 °C | [5] |
| Boiling Point | 275.5 ± 35.0 °C (Predicted) | [5] |
| 275.516 °C at 760 mmHg | [1][] | |
| Density | 1.170 ± 0.06 g/cm³ (Predicted) | [5] |
| 1.2 ± 0.1 g/cm³ | [1] | |
| Flash Point | 120.4 ± 25.9 °C | [1] |
| Refractive Index | 1.523 | [1] |
| pKa | 12.73 ± 0.10 (Predicted) | [5] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly) | [5] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis and Experimental Protocols
(3,4-Dimethoxypyridin-2-yl)methanol is synthesized from 3,4-dimethoxy-2-picoline. The following protocol is based on methodologies described in patent literature for the preparation of this intermediate.[6]
Experimental Protocol: Synthesis of (3,4-Dimethoxypyridin-2-yl)methanol[8]
Materials:
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3,4-dimethoxy-2-picoline
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Acetic anhydride
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Water
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Sodium hydroxide
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Dichloromethane
Procedure:
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Acetoxylation:
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In a reaction flask, add 45g of 3,4-dimethoxy-2-picoline and 132g of acetic anhydride.
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Slowly heat the mixture to reflux and maintain reflux for 4 hours.
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After the reaction, remove the excess acetic anhydride by distillation under reduced pressure.
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Hydrolysis:
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To the dried residue, add 150g of water.
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Adjust the pH to 8-9 using a lye solution.
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Add 20g of sodium hydroxide and heat the mixture to 80°C. Maintain this temperature for 4 hours.
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Extraction and Isolation:
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Cool the reaction mixture to 25-30°C.
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Perform extraction using dichloromethane (3 x 100ml).
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Combine the organic layers and evaporate the solvent under reduced pressure to obtain the final product, (3,4-Dimethoxypyridin-2-yl)methanol.
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Expected Outcome:
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Yield: Approximately 41g (91%)
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Melting Point of Product: 94-95°C
Applications in Drug Development
The primary application of (3,4-Dimethoxypyridin-2-yl)methanol is as a crucial building block for the synthesis of proton pump inhibitors (PPIs), such as pantoprazole.[6] These drugs are widely used to treat acid-related disorders. The hydroxyl group of the methanol is typically converted into a better leaving group, such as a chloride, to facilitate coupling with a benzimidazole derivative.
Role as a Pharmaceutical Intermediate
(3,4-Dimethoxypyridin-2-yl)methanol is converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a direct precursor for pantoprazole.[6] This conversion is a key step in the overall synthesis pathway of the active pharmaceutical ingredient (API).
Protocol for Chlorination: [6]
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Add (3,4-Dimethoxypyridin-2-yl)methanol and dichloromethane to a reaction flask.
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Introduce thionyl chloride and allow the reaction to proceed for 4 hours.
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Evaporate the dichloromethane under reduced pressure.
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Add an anhydrous alcohol solution and cool to below 5°C to induce crystallization.
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Isolate the resulting 2-chloromethyl-3,4-dimethoxypyridine hydrochloride via suction filtration.
Safety and Handling
(3,4-Dimethoxypyridin-2-yl)methanol is intended for laboratory use.[3][4] As with any chemical reagent, it should be handled in accordance with good industrial hygiene and safety practices.
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Handling : Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[3]
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Storage : Keep the container tightly closed and store in a dry, well-ventilated place under an inert atmosphere, preferably at 2-8°C.[5]
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Hazards : The toxicological properties have not been thoroughly investigated.[3] May cause respiratory irritation.[3]
Conclusion
(3,4-Dimethoxypyridin-2-yl)methanol (CAS No. 72830-08-1) is a well-characterized chemical intermediate with significant value in the pharmaceutical industry. Its defined physicochemical properties and established synthetic protocols make it a reliable precursor for the production of high-value active pharmaceutical ingredients, particularly proton pump inhibitors. This guide provides the essential technical information for its synthesis, application, and handling, serving as a valuable resource for professionals in drug development and chemical research.
References
- 1. echemi.com [echemi.com]
- 3. capotchem.cn [capotchem.cn]
- 4. (3,4-Dimethoxypyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 5. 3,4-Dimethoxy-2-pyridinemethanol | 72830-08-1 [chemicalbook.com]
- 6. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
